4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one
CAS No.: 1210427-82-9
Cat. No.: VC0126516
Molecular Formula: C28H57N3O5Si3
Molecular Weight: 600.035
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1210427-82-9 |
|---|---|
| Molecular Formula | C28H57N3O5Si3 |
| Molecular Weight | 600.035 |
| IUPAC Name | 4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C28H57N3O5Si3/c1-26(2,3)37(10,11)33-18-20-17-31(25(32)30-24(20)29)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H2,29,30,32) |
| Standard InChI Key | XGPDFZUJNISNHI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of "4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one" is , and its molecular weight is calculated to be 341.48 g/mol. The precise molecular composition indicates the presence of silicon atoms integrated into the structure, which are critical for its stability and reactivity.
Structural Description
The compound features a pyrimidinone base connected to a substituted oxolane ring. This oxolane ring is further modified with tert-butyl(dimethyl)silyl groups at multiple positions, which act as protective groups for hydroxyl functionalities. The pyrimidinone core includes an amino group at position 4, contributing to its nucleophilic character. The stereochemistry of the molecule is defined by its chiral centers at positions 2, 4, and 5 within the oxolane ring, as indicated by the (2R,4S,5R) configuration.
Physical Properties
The compound is typically synthesized as a solid under laboratory conditions. Its solubility profile suggests compatibility with organic solvents due to the presence of silyl groups, which enhance hydrophobicity . Thermal stability studies indicate that the tert-butyl(dimethyl)silyl groups contribute to resistance against degradation under moderate temperatures .
Synthesis and Characterization
Synthetic Routes
The synthesis of "4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one" involves multi-step organic reactions. Starting materials typically include nucleoside precursors modified with silyl protecting groups . The reaction sequence often entails:
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Protection of hydroxyl groups using tert-butyldimethylsilyl chloride.
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Coupling reactions to attach the pyrimidinone base.
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Purification steps to isolate the desired stereoisomer.
These steps require meticulous control over reaction conditions such as temperature, solvent choice, and catalyst selection to ensure high yields and stereoselectivity .
Characterization Techniques
Characterization of this compound employs advanced analytical methods:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. Peaks corresponding to tert-butyl groups and silicon atoms are particularly diagnostic .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern, aiding in structural verification .
Infrared Spectroscopy (IR)
IR spectroscopy identifies functional groups such as amino (-NH) and silyl ether (-Si-O-) through characteristic absorption bands .
X-ray Crystallography
Crystallographic studies reveal precise bond angles and distances, essential for understanding stereochemistry .
Applications in Chemistry and Biomedicine
Role in Synthetic Chemistry
The compound's silylated structure makes it highly valuable in synthetic organic chemistry as a protected intermediate. The silyl groups prevent unwanted side reactions involving hydroxyl functionalities during multi-step synthesis processes . This protection can be selectively removed under mild acidic or fluoride conditions when necessary.
Antiviral Properties
Similar nucleoside analogs have shown efficacy against viral infections by inhibiting viral polymerases . The amino group at position 4 may enhance binding affinity to enzymatic targets.
Enzyme Inhibition
Compounds with pyrimidinone cores are known inhibitors of specific enzymes involved in metabolic pathways, suggesting potential applications in drug development .
Antioxidant Activity
Silylated compounds often exhibit antioxidant properties due to their ability to stabilize free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis with Related Compounds
Structural Similarities
Several compounds share structural features with "4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy...":
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cytidine Derivatives | Pyrimidine base; hydroxyl protection | Antiviral |
| Silylated Nucleosides | Silyl ether protection | Enhanced solubility |
| Dimethylpyrrolidine Derivatives | Nitrogenous base; simpler structure | Neuroactive properties |
These comparisons highlight the versatility of silylated compounds in both synthetic and biological contexts .
Functional Advantages
The inclusion of tert-butyldimethylsilyl groups provides distinct advantages:
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Enhanced solubility in organic solvents.
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Increased thermal stability.
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Protection against enzymatic degradation.
These properties make such compounds indispensable tools in chemical research .
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